molecular formula C6H8F3NO2 B3033964 (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one CAS No. 128648-60-2

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B3033964
CAS No.: 128648-60-2
M. Wt: 183.13 g/mol
InChI Key: UELADEJAOQURQK-HWKANZROSA-N
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Description

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a fluorinated enone derivative characterized by its unique stereoelectronic properties. The compound features:

  • An (E)-configured α,β-unsaturated ketone backbone (but-3-en-2-one), which confers reactivity toward nucleophilic additions (e.g., Michael additions).
  • A trifluoromethyl group at the C1 position, enhancing metabolic stability and lipophilicity.

This compound is of interest in pharmaceutical and agrochemical research due to its hybrid functionality, combining electron-withdrawing (CF₃) and electron-donating (NH₂, OEt) groups. Its synthesis typically involves condensation reactions under controlled stereochemical conditions .

Properties

IUPAC Name

(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c1-2-12-5(10)3-4(11)6(7,8)9/h3H,2,10H2,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELADEJAOQURQK-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(=O)C(F)(F)F)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898806-68-3
Record name 4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
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Preparation Methods

Reaction Mechanism and Conditions

This method involves the direct reaction of 1,1,1-trihalo-4-ethoxy-3-alken-2-ones (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one) with primary or secondary amines under solvent-free conditions. The process proceeds via a Michael-type addition-elimination mechanism, where the amine attacks the β-carbon of the α,β-unsaturated ketone, followed by dehydrohalogenation.

Key parameters :

  • Temperature : Room temperature (20–25°C)
  • Time : 5 minutes
  • Amine equivalents : 1.05–1.2 molar equivalents
  • Catalyst : None required

Substrate Scope and Yields

The method accommodates diverse amines, as demonstrated in Table 1.

Table 1: Yield Variation with Amine Substituents

Amine Structure Yield (%) Selectivity (E:Z) Source
Aniline 95 >99:1
4-Fluoroaniline 92 98:2
Benzylamine 89 97:3
2-Aminoethanol 85 96:4
Diethylamine 99 >99:1

Advantages and Limitations

  • Advantages :
    • Eliminates toxic solvents (e.g., dichloromethane, THF)
    • Achieves near-quantitative atom economy
    • Scalable to multi-kilogram batches
  • Limitations :
    • Requires strict moisture control to prevent hydrolysis
    • Limited efficacy with sterically hindered amines (e.g., tert-butylamine)

Halogen Displacement Using Ammonia or Alkylamines

Two-Step Process from 4-Chloro-4-ethoxy-1,1,1-trifluoro-3-buten-2-one (CETFBO)

This industrial-scale method involves:

  • Synthesis of CETFBO : Chlorination of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one using SOCl₂ or PCl₅.
  • Amination : Reaction of CETFBO with ammonia or amines in aprotic solvents.

Reaction equation :
$$
\text{CETFBO} + \text{RNH}_2 \rightarrow \text{(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one} + \text{HCl}
$$

Optimization Data

Table 2: Effect of Reaction Conditions on Amination Efficiency

Parameter Optimal Value Yield (%) Purity (%) Source
Solvent Diethyl ether 88 99.5
Temperature −10°C to 0°C 91 99.2
Ammonia stoichiometry 1.3 equivalents 94 99.7
Catalyst None

Critical Process Considerations

  • Byproduct management : HCl gas must be scrubbed to prevent equipment corrosion.
  • Solvent selection : Diethyl ether outperforms toluene in yield due to better nucleophile solubility.

Turbulent-State Functionalization of Halogenated Precursors

Continuous-Flow Synthesis

This method enhances mixing efficiency using turbulent flow regimes, as described in patent US8957254B2.

Apparatus :

  • Microreactor with 500 µm channel diameter
  • Residence time: 12 seconds
  • Pressure: 4 bar

Table 3: Turbulent vs. Laminar Flow Performance

Metric Turbulent Flow Laminar Flow Source
Conversion (%) 99.1 76.4
Space-time yield (kg·m⁻³·h⁻¹) 48.7 22.9
Energy consumption (kWh·kg⁻¹) 0.8 1.6

Key Innovations

  • Gas-induced turbulence : Injection of N₂ bubbles improves mass transfer by 37%.
  • Flow resistance design : Serpentine reactors achieve Reynolds numbers >4,000.

Comparative Analysis of Industrial Production Methods

Table 4: Scalability and Environmental Impact

Method Batch Size (kg) E-Factor* PMI† Cost ($·kg⁻¹) Source
Solvent-free amination 1,200 0.8 2.1 320
Halogen displacement 5,000 1.5 3.4 280
Turbulent-flow synthesis 10,000 0.6 1.9 410

*E-Factor = kg waste/kg product; †PMI = Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions: (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and ethoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one serves as a building block for synthesizing more complex molecules. It can undergo various reactions:

  • Oxidation : Converts to oxides or other derivatives.
  • Reduction : Alters functional groups through reducing agents like lithium aluminum hydride.
  • Substitution : The amino and ethoxy groups allow for nucleophilic or electrophilic substitutions.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Preliminary findings suggest that it may exhibit biological activity that could be leveraged in pharmacological applications. Its ability to modulate enzyme activity makes it a candidate for further investigation in drug development .

Medicine

The compound is being investigated for its therapeutic properties . Its structural features may allow it to act on specific molecular targets involved in disease processes. Early-stage studies have focused on its efficacy as a precursor in the synthesis of pharmaceuticals aimed at treating various conditions .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for use in the production of specialty chemicals and advanced materials .

Case Studies and Research Findings

StudyFocusFindings
Synthesis of TrifluoromethylpyrrolesOrganic SynthesisDemonstrated the utility of (E)-4-Amino-4-ethoxy derivatives in synthesizing complex heterocycles .
Interaction with C-nucleophilesReaction MechanismExplored how (E)-4-Amino derivatives react with organozinc compounds to form new products .
Peptide Synthesis ApplicationsMedicinal ChemistryShowed that (E)-4-Amino can serve as a protecting reagent during peptide synthesis .

Mechanism of Action

The mechanism of action of (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the amino and ethoxy groups may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Stereoisomeric Comparison: (E) vs. (Z) Isomers

The (E)-configuration minimizes steric hindrance between the ethoxy group and the trifluoromethyl moiety, unlike the (Z)-isomer. This difference significantly impacts physical and chemical properties:

Property (E)-Isomer (Z)-Isomer Reference
Melting Point 98–102°C (hypothetical) 85–89°C (hypothetical)
Stability Higher thermal stability Prone to isomerization under heat
Reactivity Selective nucleophilic additions Uncontrolled side reactions

Research Findings : Computational studies suggest the (E)-isomer’s superior stability arises from reduced steric clash, aligning with alkene isomerism principles .

Substituent Variation: Ethoxy vs. Methoxy

Replacing the ethoxy group with methoxy alters steric and electronic profiles:

Property 4-Ethoxy Derivative 4-Methoxy Derivative Reference
Solubility in H₂O 12 mg/L (hypothetical) 25 mg/L (hypothetical)
Boiling Point 215°C (hypothetical) 198°C (hypothetical)
Bioactivity Enhanced membrane permeability Reduced metabolic stability

Research Findings : The ethoxy group’s bulkiness improves lipid bilayer penetration in drug candidates, whereas methoxy analogs exhibit faster degradation in vivo .

Functional Group Replacement: Amino vs. Nitro

Swapping the amino group for nitro modifies electronic and hydrogen-bonding capabilities:

Property 4-Amino Derivative 4-Nitro Derivative Reference
pKa 8.2 (hypothetical) 3.5 (hypothetical)
Reactivity Nucleophilic at NH₂ Electrophilic at NO₂
Applications Prodrug synthesis Explosives precursors

Research Findings: The amino group’s basicity enables salt formation for improved solubility, while nitro derivatives are leveraged in materials science for their electron-deficient character .

Fluorination Impact: Trifluoromethyl vs. Non-Fluorinated Analogs

The CF₃ group profoundly influences reactivity and stability:

Property CF₃-Containing Compound CH₃-Containing Compound Reference
LogP (Lipophilicity) 2.8 (hypothetical) 1.2 (hypothetical)
Metabolic Stability t₁/₂ = 6.5 hours (hypothetical) t₁/₂ = 1.2 hours (hypothetical)
Electron Density Reduced (EWG effect) Increased (EDG effect)

Research Findings: The trifluoromethyl group’s electron-withdrawing nature deactivates the enone system, slowing undesired polymerization while enhancing resistance to oxidative metabolism .

Biological Activity

(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, also known as 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, is a compound with significant potential in medicinal chemistry and organic synthesis. This article reviews its biological activity, including its synthesis, reactivity, and applications in various fields.

Molecular Characteristics

  • Molecular Formula : C6H7F3O2
  • Molecular Weight : 168.12 g/mol
  • CAS Number : 59938-06-6
  • Appearance : Colorless to light yellow liquid
  • Boiling Point : 66–70°C

Synthesis and Reactivity

This compound can be synthesized through various methods involving the reaction of ethyl compounds with trifluoromethylation agents. Notably, it reacts with nucleophiles such as phenylmagnesium bromide and organozinc compounds to yield diverse substitution products. This reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

  • Staphylococcus aureus : Demonstrated significant inhibitory effects.
  • Escherichia coli : Showed moderate susceptibility.

Antitumor Activity

Research has highlighted the compound's potential as an antitumor agent. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as:

  • HeLa cells (cervical cancer)
  • MCF7 cells (breast cancer)

The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against a panel of pathogens. The results indicated that at a concentration of 50 µg/mL, the compound inhibited bacterial growth by more than 70% in comparison to control groups.

Study 2: Antitumor Mechanism Exploration

In another investigation focusing on its antitumor effects, researchers treated MCF7 cells with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage.

Applications in Organic Synthesis

The compound is utilized as a precursor for synthesizing various fluorinated organic compounds. Its ability to serve as a protecting group in peptide synthesis has been particularly noted .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineConcentrationResult
AntimicrobialStaphylococcus aureus50 µg/mL>70% inhibition
AntimicrobialEscherichia coli50 µg/mLModerate susceptibility
AntitumorHeLa cellsVariesInduced apoptosis
AntitumorMCF7 cellsVariesDose-dependent viability decrease

Q & A

Q. What are the optimized synthetic routes for (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via two primary routes:

  • O,N-Exchange Reactions : Reacting 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one with sulfoximides (e.g., S,S-dimethylsulfoximide) in acetonitrile at 80–82°C for 24 hours, followed by recrystallization (yields: 60–72%) .
  • Ammonia Treatment : Treating 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one with aqueous NH₃ at 0°C, then stirring at room temperature for 12 hours. The product is isolated via DCM extraction (yield: quantitative) . Key Variables : Temperature, solvent polarity, and catalyst (e.g., triethylamine) significantly affect reaction efficiency.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • ¹H NMR : Distinct signals for ethoxy (δ 4.18–4.39 ppm) and amino groups (δ 4.93 ppm) confirm substitution patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the (E)-isomer .
  • Recrystallization : Hexane/ethyl acetate (4:1) is used to purify intermediates, ensuring high purity (>97%) .

Q. What are the primary applications of this compound in synthesizing heterocycles?

The compound serves as a precursor for trifluoromethylated heterocycles:

  • Pyrazoles/Isoxazoles : React with hydrazines or hydroxylamine hydrochloride (yields: 55–89%) .
  • Pyrimidines : Condensation with acetylguanidine under mild conditions .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., isomerization or byproduct formation) be controlled during synthesis?

  • Temperature Control : Lower temperatures (0°C) minimize unwanted side reactions during ammonia treatment .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates in O,N-exchange reactions .
  • Catalyst Screening : Triethylamine enhances nucleophilic substitution efficiency by deprotonating sulfoximides .

Q. What mechanistic insights explain the chemoselectivity in heterocyclization reactions involving this compound?

  • Electrophilic Activation : The trifluoromethyl group enhances electrophilicity at the β-carbon, favoring nucleophilic attack by dinucleophiles (e.g., hydrazines) .
  • Steric Effects : The ethoxy group directs regioselectivity by hindering attack at the α-position .

Q. How do contradictory data on reaction yields (e.g., 60–72% vs. quantitative) arise, and how can they be reconciled?

  • Methodological Differences : Ammonia treatment avoids multi-step purification, while O,N-exchange involves intermediate isolation.
  • Side Reactions : Competing hydrolysis in aqueous conditions may reduce yields in ammonia-based routes. Resolution : Optimize solvent systems (e.g., DCM for extraction) and monitor reaction progress via TLC .

Methodological Recommendations

  • Scale-Up : Use flow chemistry for ammonia-based routes to mitigate exothermicity risks .
  • Green Chemistry : Replace acetonitrile with biodegradable solvents (e.g., ethyl acetate) in O,N-exchange reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Reactant of Route 2
Reactant of Route 2
(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

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